The Discovery and Isolation of Substance P: A Technical Chronicle
The Discovery and Isolation of Substance P: A Technical Chronicle
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An In-depth Guide for Researchers and Drug Development Professionals
This document provides a detailed technical account of the historical discovery, isolation, and characterization of Substance P (SP), a pioneering neuropeptide. It outlines the key experiments, methodologies, and findings that transformed our understanding of this crucial signaling molecule, from a crude tissue extract to a fully sequenced undecapeptide.
Part 1: Initial Discovery and Bioassays
The story of Substance P begins in 1931 with Ulf von Euler and John H. Gaddum.[1][2][3] While investigating the distribution of acetylcholine, they stumbled upon an unidentified bioactive agent in extracts of equine brain and intestine.[3] This substance induced potent, atropine-resistant smooth muscle contraction and vasodilation, distinguishing it from acetylcholine.[1] They termed this unknown factor "Substance P," with "P" likely standing for "preparation" or "powder," as they worked with a stable, dry powder form of the extract.
Core Experimental Protocol: The von Euler and Gaddum Bioassay
The initial detection of Substance P relied on a classic pharmacology setup: the isolated rabbit intestine bioassay. This method measured the physiological activity of the unknown substance by its effect on smooth muscle contraction.
Methodology:
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Tissue Preparation: A segment of rabbit jejunum was isolated and suspended in a temperature-controlled organ bath containing Tyrode's solution, a physiological saline buffer.
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Recording: One end of the intestinal segment was fixed, while the other was attached to a lever system connected to a kymograph, a rotating drum with smoked paper used to record muscle contractions.
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Application of Extract: The crude acidic alcohol extracts from horse brain and intestine were added to the organ bath.
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Observation: The primary observation was a pronounced contraction of the intestinal muscle.
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Control: To differentiate the activity from acetylcholine, the experiment was repeated in the presence of atropine, a muscarinic antagonist. The contractions persisted, demonstrating the presence of a novel, non-cholinergic bioactive substance.
Early Characterization
Early work established key properties of the active principle. Gaddum and Schild (1934) determined it was a basic compound, acid-stable, and soluble in acetone and ethyl alcohol. Von Euler later demonstrated in 1936 that the activity was destroyed by the enzyme trypsin, providing the first strong evidence that Substance P was a peptide.
Part 2: The Path to Isolation and Structural Elucidation
For nearly four decades, the chemical identity of Substance P remained elusive due to the immense challenge of purifying the peptide from complex tissue extracts. The breakthrough came from the work of Susan Leeman and her colleagues in the late 1960s and early 1970s.
A Serendipitous Bioassay: The Sialogogic Effect
While attempting to isolate corticotropin-releasing factor (CRF) from bovine hypothalami, Leeman observed that a particular chromatographic fraction caused a potent stimulation of salivation (a sialogogic effect) when injected into anesthetized rats. This robust and quantifiable bioassay proved to be the key to tracking the peptide during purification.
Methodology: Sialogogic Assay
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Animal Model: Anesthetized rats were used.
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Sample Administration: Fractions from the purification process were administered intravenously.
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Saliva Collection: Saliva production was measured by collecting the secretions from the oral cavity using pre-weighed cotton swabs.
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Quantification: The amount of saliva was determined by the change in weight of the cotton swabs. This provided a quantitative measure of the activity of the unknown "sialogen," which was later confirmed to be Substance P.
Purification from Bovine Hypothalami
Leeman's team developed a multi-step purification protocol to isolate the peptide from a large quantity of starting material. The process involved a sequence of chromatographic techniques, each separating the mixture based on different biochemical properties.
Workflow for the Isolation of Substance P
Caption: Workflow for the purification of Substance P from bovine hypothalami.
Structure Determination and Synthesis
In 1971, Chang and Leeman successfully determined the amino acid sequence of the purified peptide. They identified Substance P as an undecapeptide, meaning it is composed of 11 amino acids.
Methodology: Amino Acid Sequencing
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Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids, which were then separated and quantified to determine the relative ratios of each amino acid.
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Edman Degradation: This stepwise chemical process was used to cleave, separate, and identify the amino acids one by one from the N-terminus of the peptide.
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Enzymatic Digestion: The peptide was cleaved into smaller fragments using enzymes like trypsin and chymotrypsin. These fragments were then sequenced individually.
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Sequence Assembly: The sequences of the overlapping fragments were pieced together to deduce the full primary structure of the peptide.
The determined sequence was: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . The C-terminus was found to be amidated, a common feature of bioactive peptides that protects them from degradation. Following the sequence determination, the peptide was chemically synthesized, and the synthetic version was shown to have identical biological activity to the native substance, confirming the structure.
Part 3: Modern Understanding - The Substance P/NK1R Signaling Pathway
Substance P exerts its biological effects by binding to a specific receptor on the surface of cells. Its primary, high-affinity receptor is the Neurokinin-1 Receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of Substance P to NK1R initiates a cascade of intracellular events.
Upon binding, the NK1R undergoes a conformational change that activates an associated heterotrimeric G-protein (Gq/11). This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
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IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
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DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately modulates cellular processes such as neuronal excitation, inflammation, cell proliferation, and pain transmission.
Substance P / NK1 Receptor Signaling Cascade
Caption: The primary signaling pathway of Substance P via the NK1 receptor.
Part 4: Quantitative Data Summary
The purification and characterization of Substance P allowed for its quantification in various tissues and fluids. Modern techniques like enzyme immunoassays (EIA) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) provide high sensitivity for its measurement.
| Parameter | Value / Range | Sample Type | Method | Reference |
| Normal Plasma Levels | 30 - 500 pg/mL | Human Plasma | EIA | |
| Normal Saliva Levels | ~150 pg/mL | Human Saliva | EIA | |
| Assay Sensitivity | 43.8 pg/mL | Various Fluids | ELISA | |
| Assay Dynamic Range | 39 - 2500 pg/mL | Cell Culture Supernatants | ELISA | |
| Binding Affinity (KD) | 0.43 nM | Bovine Pineal Gland | Radioligand Binding | |
| Receptor Density (Bmax) | 71.14 fmol/mg protein | Bovine Pineal Gland | Radioligand Binding |
This guide encapsulates the pivotal moments in the history of Substance P, from its serendipitous discovery as a biological activity to its full characterization as a key player in neuroscience and physiology. The detailed methodologies provided for its bioassay, purification, and sequencing highlight the technical ingenuity required to unveil the nature of this important neuropeptide.
